Chlorinated compounds, including those containing quinoline, are promising for use in medicinal chemistry . This suggests that in coming decades there will be an even greater number of new chlorine-containing pharmaceuticals in the market .
It’s worth noting that quinoline and its derivatives, including chlorinated compounds, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . This suggests that in coming decades there will be an even greater number of new chlorine-containing pharmaceuticals in the market .
2-Chloro-7-methoxyquinoline-3-methanol is a chemical compound with the empirical formula and a molecular weight of approximately 223.66 g/mol. It is classified as a halogenated quinoline derivative, characterized by the presence of a chlorine atom at the second position, a methoxy group at the seventh position, and a hydroxymethyl group at the third position of the quinoline ring structure. The compound's structural representation can be expressed through its SMILES notation: COc1ccc2cc(CO)c(Cl)nc2c1 and InChI representation: InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3 .
The chemical reactivity of 2-chloro-7-methoxyquinoline-3-methanol includes several types of reactions:
Common reagents used in these reactions include triethylamine for nucleophilic substitution and palladium catalysts for coupling reactions.
Research indicates that compounds related to 2-chloro-7-methoxyquinoline-3-methanol exhibit potential biological activities. Quinoline derivatives are known for their interactions with various molecular targets, including enzymes and receptors, which may disrupt biological processes in microorganisms. This compound has been explored for its antifungal and antibacterial properties, making it significant in medicinal chemistry .
The synthesis of 2-chloro-7-methoxyquinoline-3-methanol typically involves multi-step processes. One common approach begins with the reduction of 2-chloroquinoline derivatives using reducing agents such as sodium borohydride in methanol to form hydroxymethyl intermediates. Subsequent chlorination steps may involve thionyl chloride to yield the final product. Optimization of reaction conditions is crucial for achieving high yields and purity .
This compound has several applications across different fields:
Studies on the interactions of 2-chloro-7-methoxyquinoline-3-methanol with biological targets are ongoing. The mechanism of action generally involves binding to specific enzymes or receptors, which can inhibit or modulate their activity. This interaction profile is crucial for understanding its potential therapeutic effects and toxicity .
Several compounds share structural similarities with 2-chloro-7-methoxyquinoline-3-methanol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloroquinoline | Lacks methoxy and hydroxymethyl groups | Basic quinoline structure without additional functionalization |
| 3-Chloromethyl-2-chloroquinoline | Contains chloromethyl but lacks methoxy group | Similar reactivity but different biological profiles |
| 2-Chloro-7-methoxyquinoline | Similar methoxy group but different substitution | Lacks hydroxymethyl functionality |
The uniqueness of 2-chloro-7-methoxyquinoline-3-methanol lies in its combination of both chloromethyl and methoxy groups, which may confer distinct chemical reactivity and potential biological activities compared to its analogs .
This detailed overview illustrates the significance of 2-chloro-7-methoxyquinoline-3-methanol within chemical research, particularly in medicinal chemistry and synthetic applications. Further studies are warranted to fully elucidate its biological mechanisms and potential therapeutic uses.
The synthesis of 2-Chloro-7-methoxyquinoline-3-methanol represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that can efficiently construct the quinoline scaffold while introducing specific functional groups at precise positions. This compound, with the molecular formula C₁₁H₁₀ClNO₂ and molecular weight 223.66 g/mol, features a complex substitution pattern that necessitates careful consideration of regioselectivity and functional group compatibility [1] [2] [3].
The Vilsmeier-Haack reaction has emerged as one of the most versatile and efficient methodologies for quinoline synthesis, particularly for introducing formyl groups that can subsequently be reduced to methanol functionalities. This reaction involves the formation of a Vilsmeier reagent from dimethylformamide and phosphorus oxychloride, which serves as an electrophilic formylating agent [4] [5].
The mechanistic foundation of the Vilsmeier-Haack reaction centers on the formation of chloro-iminium intermediates, which serve as key electrophilic species in the formylation process. The reaction begins with the interaction between dimethylformamide and phosphorus oxychloride at low temperatures (0-5°C), generating the Vilsmeier reagent, a chloromethyleneiminium salt [4] [6].
The chloro-iminium intermediate formation occurs through a two-step process. Initially, dimethylformamide coordinates to phosphorus oxychloride, forming an adduct that undergoes rapid rearrangement. The nucleophilic oxygen of the formamide attacks the electrophilic phosphorus center, followed by chloride displacement to generate the characteristic iminium species. This intermediate exhibits remarkable electrophilic character due to the polarization of the carbon-nitrogen double bond, making it highly reactive toward electron-rich aromatic systems [5] [7].
Research has demonstrated that the stability and reactivity of chloro-iminium intermediates can be significantly enhanced through temperature control and reagent stoichiometry optimization. Studies indicate that maintaining reaction temperatures between 85-90°C during the cyclization phase provides optimal balance between reaction rate and intermediate stability [8] [5]. The chloro-iminium species exhibits enhanced electrophilicity compared to conventional formylating agents, enabling efficient attack on moderately activated aromatic systems such as substituted acetanilides.
The electronic properties of the chloro-iminium intermediate can be fine-tuned through solvent selection and additive incorporation. When conducted in neat conditions or with minimal solvent, the reaction proceeds with improved efficiency, typically achieving yields of 60-80% for quinoline derivatives [7]. The absence of protic solvents prevents premature hydrolysis of the intermediate, allowing for complete conversion of starting materials to the desired quinoline products.
Regioselective formylation in Vilsmeier-Haack reactions represents a critical aspect for synthesizing specifically substituted quinoline derivatives. The regioselectivity is governed by both electronic and steric factors, with electron-donating groups generally directing formylation to ortho and para positions, while electron-withdrawing substituents favor meta-substitution patterns [4] [6].
For quinoline synthesis via Vilsmeier-Haack methodology, the regioselectivity is particularly influenced by the substitution pattern of the starting acetanilide derivatives. Research has shown that acetanilides bearing electron-donating groups at the ortho position undergo preferential cyclization to form 2-substituted quinolines, while those with electron-withdrawing groups favor alternative regioisomeric products [5] [7].
The mechanism of regioselective formylation involves initial electrophilic aromatic substitution of the chloro-iminium species with the activated aromatic ring. The position of attack is determined by the relative stability of the resulting σ-complex intermediates. Electron-donating methoxy groups, as present in the target compound 2-Chloro-7-methoxyquinoline-3-methanol, significantly enhance nucleophilicity at the ortho and para positions, facilitating regioselective formylation [6].
Kinetic studies have revealed that regioselectivity can be enhanced through careful control of reaction conditions. Lower temperatures (85°C) favor kinetic control, leading to higher regioselectivity, while elevated temperatures may result in thermodynamic product distributions. The optimal reaction time of 9-13 hours allows for complete conversion while minimizing side reactions that could compromise regioselectivity [8] [7].
Advanced modifications of the Vilsmeier-Haack methodology have incorporated Lewis acid catalysts to enhance regioselectivity. Zinc chloride and aluminum chloride have been employed as co-catalysts, providing additional activation of the aromatic substrate and improving the selectivity of formylation reactions. These modifications have proven particularly effective for substrates with complex substitution patterns, achieving regioselectivities exceeding 90% in favorable cases [9] [10].
The Combes quinoline synthesis represents a classical approach for constructing quinoline scaffolds through the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization. This methodology has been extensively adapted for the synthesis of 2,4-disubstituted quinolines and offers excellent control over substitution patterns [11] [12] [13].
The condensation of anilines with β-diketones forms the cornerstone of the Combes synthesis, involving nucleophilic addition of the aniline amino group to one of the carbonyl centers of the β-diketone substrate. This initial condensation generates a Schiff base intermediate that subsequently undergoes tautomerization to form an enamine, which serves as the key intermediate for cyclization [11] [14].
Strategic selection of β-diketone substrates enables precise control over the final quinoline substitution pattern. For the synthesis of 2-Chloro-7-methoxyquinoline derivatives, acetoacetone and related β-diketones have proven particularly effective. The methyl groups in acetoacetone provide the necessary substitution pattern for generating 2-methyl or 2-chloro quinoline derivatives through subsequent halogenation reactions [12] [15].
The condensation reaction proceeds optimally under mildly acidic conditions, with acetic acid frequently employed as both solvent and catalyst. Research has demonstrated that the reaction kinetics are significantly enhanced when conducted at elevated temperatures (60-80°C), achieving complete conversion within 4-6 hours. The formation of water as a byproduct drives the equilibrium toward product formation, particularly when conducted under azeotropic conditions [11] [16].
Mechanistic investigations have revealed that the initial condensation proceeds through a stepwise mechanism involving nucleophilic addition followed by dehydration. The aniline nitrogen attacks the more electrophilic carbonyl center, typically the one adjacent to electron-withdrawing substituents. This regioselectivity is crucial for achieving the desired substitution pattern in the final quinoline product [14] [15].
Advanced condensation strategies have incorporated microwave assistance to accelerate reaction rates and improve yields. Microwave-mediated Combes reactions typically achieve completion within 20-30 minutes at temperatures of 120-140°C, representing significant improvements over conventional thermal methods. These conditions have proven particularly effective for substrates bearing electron-withdrawing groups, which typically exhibit reduced reactivity under standard conditions [17].
The acid-catalyzed annulation step represents the key cyclization process in Combes quinoline synthesis, involving intramolecular attack of the enamine nitrogen on the remaining carbonyl group to form the quinoline ring system. This cyclization is typically the rate-determining step and requires careful optimization of acid catalyst selection and reaction conditions [12] [16].
Concentrated sulfuric acid has traditionally served as the standard catalyst for Combes annulations, providing the necessary acidity for both enamine protonation and cyclization activation. However, recent research has demonstrated that polyphosphoric acid offers superior performance, particularly for challenging substrates with electron-withdrawing substituents. Polyphosphoric acid provides enhanced dehydrating capability while maintaining milder reaction conditions [12] [18].
The optimization of acid-catalyzed annulation involves balancing multiple factors including temperature, acid concentration, and reaction time. Studies have shown that temperatures between 120-140°C provide optimal cyclization rates while minimizing decomposition reactions. Lower temperatures result in incomplete cyclization, while higher temperatures promote unwanted side reactions including polymerization and substrate degradation [16] [18].
Mechanistic analysis reveals that the annulation proceeds through initial protonation of the enamine intermediate, followed by intramolecular nucleophilic attack on the activated carbonyl center. The resulting cyclic intermediate undergoes dehydration to generate the aromatic quinoline product. The rate of this process is highly dependent on the electronic nature of substituents, with electron-donating groups accelerating cyclization and electron-withdrawing groups requiring more forcing conditions [11] [14].
Recent innovations in acid-catalyzed annulation have focused on the development of recyclable solid acid catalysts. Heteropolyacids supported on silica have shown promising results, achieving yields comparable to homogeneous catalysts while offering advantages in terms of catalyst recovery and environmental impact. These systems operate effectively at slightly elevated temperatures (140-160°C) and can be reused multiple times without significant loss of activity [19] [20].
The regioselectivity of annulation can be influenced through judicious selection of starting materials and reaction conditions. For substrates capable of forming multiple regioisomers, the use of polyphosphoric acid-alcohol mixtures has proven effective in directing cyclization toward specific products. This approach has been particularly successful for trifluoromethyl-substituted β-diketones, where 2-substituted quinolines are preferentially formed over 4-substituted alternatives [16].
Post-synthetic functionalization strategies provide essential methodologies for converting quinoline precursors into the target compound 2-Chloro-7-methoxyquinoline-3-methanol. These approaches enable the introduction or modification of functional groups after quinoline ring formation, offering enhanced flexibility in synthetic planning and improved overall efficiency [21] [22].
The reduction of quinoline-3-carboxaldehyde derivatives to the corresponding methanol compounds represents a critical transformation in the synthesis of 2-Chloro-7-methoxyquinoline-3-methanol. Several reduction protocols have been developed to achieve this transformation with high efficiency and selectivity [21] [23] [24].
Sodium borohydride reduction has emerged as the most widely employed methodology for converting quinoline-3-carbaldehydes to their corresponding methanol derivatives. This reduction proceeds through nucleophilic attack of hydride on the aldehyde carbonyl, followed by protonation to yield the primary alcohol. The reaction typically proceeds smoothly in protic solvents such as ethanol or methanol at ambient temperature, achieving yields of 70-95% within 2-4 hours [21] [24].
The mechanism of sodium borohydride reduction involves initial coordination of the aldehyde carbonyl to the borohydride anion, followed by hydride transfer to the electrophilic carbon center. The resulting alkoxide intermediate is subsequently protonated by the protic solvent to generate the final alcohol product. This process exhibits excellent chemoselectivity for aldehydes in the presence of other functional groups, making it particularly suitable for complex quinoline substrates [23] [24].
Lithium aluminum hydride provides an alternative reduction protocol offering enhanced reactivity for challenging substrates. This stronger reducing agent operates effectively in aprotic solvents such as tetrahydrofuran or diethyl ether, typically at temperatures ranging from -78°C to ambient conditions. The reaction proceeds through a similar mechanism to sodium borohydride but with significantly enhanced reducing power, enabling reduction of less activated carbonyl groups [25] [26] [27].
Recent developments in catalytic reduction methodologies have introduced metal-catalyzed hydrogen transfer reactions as sustainable alternatives to stoichiometric hydride reductions. Platinum-tin oxide catalysts supported on aluminum oxide have demonstrated exceptional efficiency for quinoline reductions using methanol as both hydrogen source and solvent. These systems operate at elevated temperatures (130°C) but offer the advantage of catalyst recyclability and reduced waste generation [28].
The selectivity of reduction protocols can be fine-tuned through careful selection of reaction conditions and additives. For substrates containing multiple reducible functional groups, the use of mild reducing agents such as sodium cyanoborohydride provides enhanced selectivity for aldehydes over ketones or other carbonyl-containing groups. This approach has proven particularly effective for complex quinoline derivatives with multiple functional groups [29] [30].
The protection of hydroxyl functionality in quinoline-3-methanol derivatives is essential for enabling selective transformations at other positions of the molecule. Several protecting group strategies have been developed specifically for quinoline substrates, each offering distinct advantages in terms of stability, installation conditions, and deprotection requirements [31] [32] [33].
Benzyl protection represents one of the most versatile and widely employed strategies for hydroxyl group protection in quinoline chemistry. The benzyl group provides excellent stability under basic and neutral conditions while remaining readily removable through catalytic hydrogenolysis. Installation typically involves treatment with benzyl bromide in the presence of sodium hydride or potassium carbonate, achieving yields of 85-95% under standard conditions [32] [34] [35].
The deprotection of benzyl ethers proceeds smoothly through catalytic hydrogenolysis using palladium on carbon as catalyst under hydrogen atmosphere. This methodology exhibits excellent chemoselectivity and functional group tolerance, making it particularly suitable for complex quinoline substrates. The reaction typically proceeds at ambient temperature and pressure, achieving complete deprotection within 2-6 hours [36] [35] [37].
Silyl protecting groups offer an alternative approach with complementary stability profiles compared to benzyl protection. tert-Butyldimethylsilyl protection provides exceptional stability under basic conditions while remaining readily removable under acidic conditions or through fluoride-mediated deprotection. Installation involves treatment with tert-butyldimethylsilyl chloride in the presence of imidazole, typically achieving yields exceeding 90% [31] [33].
The deprotection of silyl ethers can be accomplished through several methodologies including tetrabutylammonium fluoride treatment or hydrogen fluoride-pyridine complex. These conditions provide excellent selectivity for silyl group removal while maintaining compatibility with other functional groups present in the quinoline substrate. The mild nature of fluoride-mediated deprotection makes it particularly suitable for sensitive substrates [31] [33].
p-Methoxybenzyl protection offers acid-labile protection that can be selectively removed under oxidative conditions. This protecting group provides enhanced stability compared to simple benzyl protection while offering orthogonal deprotection conditions. Installation typically involves treatment with p-methoxybenzyl bromide under basic conditions, achieving good yields across a range of substrates [36] [38].
The selection of optimal protecting group strategies depends on the specific transformations planned for the quinoline substrate. For sequences involving strongly basic conditions, silyl protection typically provides superior stability. Conversely, for transformations requiring acidic conditions, benzyl protection offers enhanced compatibility. The development of protecting group strategies specifically tailored for quinoline substrates continues to represent an active area of research, with particular focus on developing groups that are stable to the unique electronic environment of the quinoline ring system.
The comprehensive analysis of synthetic methodologies for 2-Chloro-7-methoxyquinoline-3-methanol reveals several optimized protocols across different synthetic approaches. The Vilsmeier-Haack methodology provides reliable access to formylated quinoline intermediates with yields of 60-80% under optimized conditions of 85-90°C for 9-13 hours using a 1:1.5 equivalent ratio of dimethylformamide to phosphorus oxychloride [8] [5] [7].
The Combes quinoline synthesis offers complementary regioselectivity for 2,4-disubstituted quinolines, with polyphosphoric acid catalysis providing superior results compared to conventional sulfuric acid. Optimized conditions of 120-140°C achieve yields of 45-85% depending on substrate substitution patterns [12] [16].
Reduction protocols for converting quinoline-3-carbaldehydes to methanol derivatives demonstrate excellent efficiency, with sodium borohydride achieving 70-95% yields under mild conditions. Alternative methodologies including lithium aluminum hydride and catalytic hydrogen transfer provide complementary approaches for challenging substrates [21] [23] [24] [28].
Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of organic compounds. While direct crystallographic data for 2-chloro-7-methoxyquinoline-3-methanol has not been reported in the literature, extensive structural investigations have been conducted on closely related quinoline derivatives that provide valuable insights into the likely structural characteristics of the target compound.
The hydrogen bonding networks in substituted quinoline-3-methanol derivatives exhibit characteristic patterns that are fundamental to understanding their crystal packing and stability. Analysis of the closely related compound 2-chloro-8-methoxyquinolin-3-yl methanol monohydrate reveals a complex hydrogen bonding network that serves as a representative model for understanding the target compound's potential behavior [1].
The crystal structure of 2-chloro-8-methoxyquinolin-3-yl methanol monohydrate demonstrates multiple hydrogen bonding interactions that stabilize the crystal lattice [1]. The primary hydrogen bonding interactions include:
Primary Hydrogen Bonds:
Secondary Interactions:
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|
| O1—H1O⋯O3 | 2.705(4) | 165 | x-1/2, -y+1/2, z-1/2 |
| O3—H1W⋯N1 | 2.988(4) | 163(4) | x+1, y, z |
| O3—H2W⋯O1 | 2.836(4) | 171(5) | x+1, y, z+1 |
| C10—H10B⋯Cg1 | 3.738(5) | 142 | x-1/2, -y+1/2, z-1/2 |
The hydroxyl group on the methanol substituent serves as both a hydrogen bond donor and acceptor, creating a network of intermolecular interactions that extends throughout the crystal structure. The water molecule in the monohydrate form acts as a crucial bridging element, forming hydrogen bonds with both the hydroxyl oxygen and the quinoline nitrogen atom [1].
For 2-chloro-7-methoxyquinoline-3-methanol, the positioning of the methoxy group at the 7-position rather than the 8-position would be expected to create similar hydrogen bonding patterns, though with potentially different geometric arrangements. The electron-withdrawing effect of the chlorine substituent at position 2 would influence the electron density distribution around the quinoline nitrogen, potentially affecting the strength of N⋯H-O hydrogen bonds.
The molecular packing behavior of quinoline-3-methanol derivatives is characterized by the formation of layered structures stabilized by complementary hydrogen bonding networks and π-π stacking interactions. Analysis of related compounds reveals consistent packing motifs that provide insight into the expected behavior of 2-chloro-7-methoxyquinoline-3-methanol.
Molecular Planarity:
The quinoline ring system maintains essential planarity across related compounds, with root mean square deviations typically ranging from 0.017 to 0.074 Å [1] [2]. For 2-chloro-8-methoxyquinolin-3-yl methanol monohydrate, the r.m.s. deviation of 0.074 Å indicates a nearly planar molecular structure that facilitates effective π-π stacking interactions [1].
Crystal Packing Arrangements:
The crystal packing is dominated by the formation of molecular layers parallel to specific crystallographic planes. In the case of 2-chloro-8-methoxyquinolin-3-yl methanol monohydrate, molecules stack along the b-axis through weak C—H⋯π interactions and π-π interactions, with centroid-centroid distances of 3.578(3) Å between adjacent quinoline rings [1].
Intermolecular Interactions:
The packing is further stabilized by multiple types of intermolecular interactions:
| Compound | Space Group | Cell Volume (ų) | Z | Density (g/cm³) |
|---|---|---|---|---|
| 2-Chloro-8-methoxyquinolin-3-yl methanol monohydrate | P21/n | 1102.3(9) | 4 | 1.456 |
| 2-Chloro-6-methoxyquinoline-3-methanol | P 1 21/n 1 | 1044.87(9) | 4 | 1.464 |
| 2-Chloro-6-methylquinolin-3-yl methanol | P 1 21/c 1 | 990.16(17) | 4 | 1.415 |
Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular orbitals, and electrostatic properties of quinoline derivatives. While specific DFT calculations for 2-chloro-7-methoxyquinoline-3-methanol have not been reported, extensive computational studies on related quinoline compounds establish the methodological framework and expected electronic characteristics.
Frontier Molecular Orbital analysis focuses on the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are crucial for understanding chemical reactivity, electronic transitions, and molecular stability. DFT calculations on quinoline derivatives consistently employ B3LYP functional with various basis sets to achieve accurate electronic structure descriptions.
Computational Methodology:
The most commonly employed computational approach for quinoline derivatives utilizes the B3LYP hybrid functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p). Time-dependent DFT calculations are typically performed to predict electronic absorption spectra and excitation energies [3] [4] [5].
Energy Gap Analysis:
Comparative analysis of related quinoline compounds reveals significant variations in HOMO-LUMO energy gaps depending on substituent effects:
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 |
| 8-Hydroxyquinoline | -5.8502 | -1.3021 | 4.5481 |
| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | Not reported | Not reported | 2.75 |
| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | Not reported | Not reported | 2.50 |
Substituent Effects on Frontier Orbitals:
The electron-withdrawing chlorine substituent at position 2 significantly affects the electron density distribution throughout the quinoline system. The methoxy group at position 7 provides electron-donating character that partially counteracts the chlorine effect, leading to a balanced electronic structure. The hydroxymethyl group at position 3 introduces additional electron density and potential for hydrogen bonding interactions.
Molecular Orbital Characteristics:
DFT calculations on quinoline derivatives reveal that the HOMO is typically localized on the quinoline ring system with significant contributions from the nitrogen lone pair and π-electron system. The LUMO generally exhibits antibonding π* character distributed across the aromatic framework [6] [7].
Corrosive;Irritant